3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid
Overview
Description
“3-(4-Hydroxyphenyl)propionic acid” is a potential antioxidant and is used as pharmaceutical intermediates . It is also a major microbial metabolite of procyanidin A2 . “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is another compound that might be related to your query .
Molecular Structure Analysis
The molecular formula for “3-(4-Hydroxyphenyl)propionic acid” is C9H10O3 . For “4-(Trifluoromethoxy)phenylhydrazine hydrochloride”, the molecular formula is C7H8ClF3N2O .Chemical Reactions Analysis
There’s a study showing that “3-(4-Hydroxyphenyl)propionic acid” can suppress macrophage foam cell formation . The specific chemical reactions involved in this process were not detailed in the sources I found.Physical and Chemical Properties Analysis
“3-(4-Hydroxyphenyl)propionic acid” is soluble in water and has a melting point of 126°C to 131°C .Mechanism of Action
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid are macrophages . Macrophages play a crucial role in the immune system, responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.
Mode of Action
This compound interacts with its targets, the macrophages, by promoting cholesterol efflux . It up-regulates the mRNA expressions of ABCA1 and SR-B1 , key proteins involved in cholesterol transport . This interaction results in a significant reduction in cellular lipid accumulation and inhibition of foam cell formation .
Biochemical Pathways
The compound affects the Reverse Cholesterol Transport (RCT) pathway . RCT is the process by which excess cholesterol is removed from peripheral tissues to the liver for catabolism and excretion . The compound’s action on ABCA1, SR-B1, and CD36 proteins influences the balance of cholesterol influx and efflux, thereby mediating the formation of foam cells .
Pharmacokinetics
Its ability to significantly reduce cellular lipid accumulation suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of macrophage foam cell formation . It achieves this by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This could potentially have therapeutic implications for conditions like atherosclerosis, where the formation of foam cells is a key pathological feature .
Action Environment
Safety and Hazards
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[4-(trifluoromethoxy)benzoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5/c18-17(19,20)26-13-7-3-11(4-8-13)15(23)21-14(16(24)25)9-10-1-5-12(22)6-2-10/h1-8,14,22H,9H2,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLKPZFJQNJVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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